Hydrocortisone Acetate

Description

Hydrocortisone Acetate is the synthetic acetate ester form of hydrocortisone, a corticosteroid with anti-inflammatory and immunosuppressive properties. This compound initially binds to the cytoplasmic glucocorticoid receptor; then the receptor-ligand complex is translocated to the nucleus where it initiates the transcription of genes encoding for anti-inflammatory mediators, such as cytokines and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1951 and has 3 approved and 4 investigational indications.

RN given refers to cpd without isomeric designation

See also: this compound; Pramoxine Hydrochloride (component of); Chloramphenicol; this compound (component of) ... View More ...

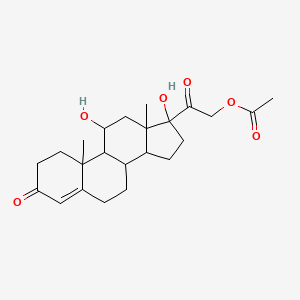

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEXXDVDDISNDU-JZYPGELDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962156 | |

| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-03-3, 42016-02-4 | |

| Record name | Hydrocortisone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone acetate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14539 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydrocortisone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocortisone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X7931PO74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Hydrocortisone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular and cellular mechanisms of hydrocortisone (B1673445) acetate (B1210297) as observed in in vitro models. Hydrocortisone acetate is a synthetic ester of the endogenous glucocorticoid cortisol, widely utilized for its potent anti-inflammatory and immunosuppressive properties.[1][2][3] Understanding its precise mechanism of action at the cellular level is fundamental for research and the development of novel therapeutic agents.

Core Mechanism: Glucocorticoid Receptor (GR) Binding and Activation

The primary mechanism of this compound is mediated through its interaction with the intracellular glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][4][5]

-

Cellular Entry: As a lipophilic molecule, this compound readily diffuses across the plasma membrane into the cytoplasm of target cells.[1] In many tissues, the acetate ester is hydrolyzed to the active form, hydrocortisone (cortisol), which is the primary ligand for the GR.[6][7]

-

GR Binding: In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins (HSPs) such as Hsp90 and Hsp70.[8] Hydrocortisone binds to the ligand-binding domain (LBD) of the GR.[1][4]

-

Conformational Change and Nuclear Translocation: This binding event induces a critical conformational change in the GR, causing the dissociation of the associated chaperone proteins.[1][8] This unmasks nuclear localization signals on the GR, facilitating the translocation of the activated hydrocortisone-GR complex into the nucleus.[1][4][5]

Genomic Mechanisms: Modulation of Gene Transcription

Once in the nucleus, the hydrocortisone-GR complex modulates the expression of target genes through two primary genomic mechanisms: transactivation and transrepression.[9][10][11] These processes are central to the therapeutic effects of glucocorticoids.

Transactivation: Upregulation of Anti-Inflammatory Genes

Transactivation involves the direct binding of the GR to DNA, leading to an increase in the transcription of specific genes.[10][11]

-

The hydrocortisone-GR complex dimerizes (forms a pair).

-

This GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), located in the promoter regions of target genes.[1][5]

-

This binding event recruits co-activator proteins and the basal transcription machinery, initiating or enhancing gene transcription.[12]

-

A key outcome is the increased expression of anti-inflammatory proteins such as Annexin A1 (Lipocortin-1) , which inhibits phospholipase A2, thereby blocking the production of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][2][3]

Transrepression: Downregulation of Pro-Inflammatory Genes

Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[11] It involves the GR interfering with the function of other transcription factors without directly binding to DNA in most cases.[10][11]

-

The activated hydrocortisone-GR complex remains as a monomer.

-

This monomer physically interacts with and inhibits pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) .[1][4][11]

-

This interaction prevents these factors from binding to their respective DNA response elements, thereby repressing the transcription of numerous pro-inflammatory genes.[1]

-

This leads to a decreased synthesis of cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules, which are critical for orchestrating an inflammatory response.[1] Another mechanism involves the GR-mediated induction of IκBα (inhibitor of NF-κB), which sequesters NF-κB in the cytoplasm.[1]

Quantitative Data Summary

While comprehensive quantitative data such as binding affinities (Kd) and IC50 values are typically found within primary research articles and databases, the following data points have been synthesized from available literature.

| Parameter | Assay Description | Cell Type | Result | Citation |

| NF-κB1 Nuclear Translocation | Inhibition of Lipopolysaccharide (LPS)-induced nuclear translocation of the NF-κB1 subunit, measured by immunofluorescence. | Human Monocytes (homozygous insertion genotype) | Hydrocortisone (10⁻⁵M) inhibited nuclear translocation, reducing NF-κB1 positive nuclei from ~100% (LPS alone) to 25% ± 11%. | [13][14] |

| Transcriptional Activity | Inhibition of Androgen Receptor (AR) and Glucocorticoid Receptor (GR) transcriptional activity. | Prostate Cancer Cell Lines | A novel hydrocortisone derivative (compound 14) diminished transcriptional activity of both AR and GR in the single-digit micromolar range. | [15] |

Note: The availability of standardized, comparable quantitative data is limited in publicly accessible literature. Researchers are encouraged to consult primary studies for specific values relevant to their experimental context.

Experimental Protocols: In Vitro Analysis of NF-κB Inhibition

A common in vitro application is to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the activation of the NF-κB pathway.

Protocol: Immunofluorescence Assay for NF-κB Nuclear Translocation

-

Cell Culture: Plate a suitable cell line (e.g., human monocytes, macrophages like RAW 264.7, or epithelial cells like A549) onto glass coverslips in a multi-well plate and culture until adherent and appropriately confluent.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 1-2 hours). This allows the drug to enter the cells and activate the GR.

-

Inflammatory Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), to the wells (except for the negative control) and incubate for a time sufficient to induce NF-κB nuclear translocation (e.g., 30-60 minutes).

-

Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS), fix them with a solution like 4% paraformaldehyde, and then permeabilize the membranes with a detergent (e.g., 0.1% Triton X-100) to allow antibody access.

-

Immunostaining: Incubate the cells with a primary antibody specific to an NF-κB subunit (e.g., p65). Following washes, incubate with a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also applied.

-

Microscopy and Analysis: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images and quantify the results by counting the percentage of cells showing co-localization of the NF-κB signal (fluorescent antibody) with the nuclear signal (DAPI). A decrease in nuclear NF-κB in hydrocortisone-treated cells compared to the stimulated control indicates inhibitory activity.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: The Ultimate Pharmaceutical Guide | OCTAGONCHEM [octagonchem.com]

- 3. This compound: Chemical Properties, Applications, and Storage in Modern Pharmaceuticals_Chemicalbook [chemicalbook.com]

- 4. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Cortisone acetate? [synapse.patsnap.com]

- 7. journals.biologists.com [journals.biologists.com]

- 8. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Corticosteroid - Wikipedia [en.wikipedia.org]

- 10. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Hydrocortisone Fails to Abolish NF-κB1 Protein Nuclear Translocation in Deletion Allele Carriers of the NFKB1 Promoter Polymorphism (-94ins/delATTG) and Is Associated with Increased 30-Day Mortality in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of hydrocortisone esters targeting androgen and glucocorticoid receptors in prostate cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hydrocortisone Acetate: Molecular Structure and Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrocortisone (B1673445) acetate (B1210297) is a synthetic corticosteroid that serves as the acetate ester of hydrocortisone (cortisol).[1][2] As a potent glucocorticoid, it is widely utilized for its anti-inflammatory and immunosuppressive properties in the treatment of various conditions, including dermatological disorders, autoimmune diseases, and adrenal insufficiency.[3][4][5][6] The addition of the acetate group at the 21-hydroxyl position enhances the molecule's stability and lipophilicity, which improves its resistance to enzymatic degradation and prolongs its therapeutic effects compared to hydrocortisone.[4][7] This guide provides a detailed examination of its molecular structure, mechanism of action, associated signaling pathways, pharmacological data, and key experimental protocols for its characterization.

Molecular Structure

Hydrocortisone acetate is a pregnane (B1235032) steroid derivative. The core structure is the typical four-ring cyclopentanophenanthrene skeleton of corticosteroids. The key modification distinguishing it from hydrocortisone is the esterification of the hydroxyl group at position C21 with acetic acid.

-

Molecular Weight: 404.5 g/mol [1]

-

IUPAC Name: [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate[1]

-

Synonyms: Cortisol 21-acetate, Hydrocortisone 21-acetate[1]

The acetate moiety increases the lipophilicity of the molecule (LogP of 2.30 for this compound vs. 1.61 for hydrocortisone).[9] This chemical modification enhances its absorption and stability, making it suitable for various formulations, including topical, oral, and injectable applications.[4][5][7]

Mechanism of Action and Function

This compound functions as a glucocorticoid receptor (GR) agonist.[1][3] Its therapeutic effects are mediated through complex interactions at the cellular and molecular levels, which can be broadly categorized into genomic and non-genomic actions.[10][11][12]

Owing to its lipophilic nature, this compound readily diffuses across the cell membrane into the cytoplasm.[3][13] There, it binds to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex that includes heat shock proteins (Hsp90).[3][14] Ligand binding induces a conformational change in the GR, causing the dissociation of the associated proteins.[3] The activated ligand-receptor complex then rapidly translocates into the nucleus.[1][3][6]

3.1 Genomic Pathway (Slow Onset)

The primary mechanism of action is genomic, involving the modulation of gene transcription, which typically has an onset of hours.[12][13]

-

Transactivation: The activated GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3][6][15] This interaction upregulates the transcription of anti-inflammatory proteins. A key example is the induction of lipocortin-1 (also known as annexin (B1180172) A1), which inhibits phospholipase A2 (PLA2).[1][3] By blocking PLA2, this compound prevents the release of arachidonic acid from cell membranes, thereby halting the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][3]

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][12][14] This prevents them from binding to their respective DNA response elements and initiating the transcription of cytokines, chemokines, and adhesion molecules.[3]

3.2 Non-Genomic Pathways (Rapid Onset)

This compound can also elicit rapid biological effects (within minutes) through non-genomic pathways that do not involve gene transcription.[11][12] These mechanisms are often mediated by membrane-bound glucocorticoid receptors (mGCRs) or through cytosolic GR interactions with various signaling proteins.[10][12][13] These rapid actions can involve the modulation of kinase signaling cascades, such as the MAPK pathway, and physicochemical interactions with cellular membranes that alter ion channel activity.[10][12][14]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key pathways and experimental workflows associated with this compound.

Caption: Genomic signaling pathway of this compound.

Caption: Workflow for a competitive radioligand binding assay.

Quantitative Pharmacological Data

The pharmacological profile of this compound is defined by its binding affinity to the glucocorticoid receptor and its pharmacokinetic properties. The data presented below are compiled from various sources and represent typical values.

| Parameter | Value | Description / Method | Reference |

| Pharmacodynamics | |||

| Receptor Binding Affinity (RBA) | Lower than parent alcohol | Compared to hydrocortisone, 21-OAc substitution decreases affinity for the GR. | [16] |

| IC₅₀ | ~1.5 nM (for Triamcinolone Acetonide) | While specific IC₅₀ for this compound is not readily available, related acetonide esters show nanomolar potency in radioligand binding assays. | [17] |

| Pharmacokinetics | |||

| Protein Binding | >90% | Highly bound to plasma proteins, primarily corticosteroid-binding globulin (CBG) and albumin. | [1] |

| Biological Half-Life | ~8-12 hours | The duration of action is influenced by the acetate ester, which prolongs its presence. | [1] |

| Metabolism | Primarily Hepatic | Metabolized in the liver by CYP3A4 enzymes before renal excretion.[1] The acetate form is more resistant to degradation than free hydrocortisone.[4] | [1][4] |

| Route of Elimination | Primarily Renal | Metabolites are excreted by the kidneys, with some biliary excretion. | [1] |

Key Experimental Protocols

Characterizing the interaction of this compound with the glucocorticoid receptor is fundamental to drug development. Below are detailed methodologies for key experiments.

6.1 Protocol: Glucocorticoid Receptor (GR) Competitive Binding Assay

This protocol determines the binding affinity (IC₅₀, Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for GR binding.[17]

-

1. Reagent Preparation:

-

GR Source: Prepare cytosol containing GR from cells (e.g., A549) or use purified recombinant GR.

-

Radioligand: Prepare a working solution of a high-affinity radiolabeled GR agonist (e.g., [³H]dexamethasone) at a concentration near its Kₑ value.

-

Test Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Wash Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.

-

-

2. Assay Procedure:

-

In a 96-well plate, add the GR preparation, the fixed concentration of [³H]dexamethasone, and the varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

-

Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 2-4 hours at 4°C).

-

Separate bound from free radioligand using a cell harvester to rapidly filter the contents of each well through a glass fiber filter mat. The receptor-bound radioligand is retained on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining free radioligand.

-

-

3. Quantification and Analysis:

-

Place the filter discs into scintillation vials with scintillation cocktail.

-

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding CPM from total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

6.2 Protocol: GR Nuclear Translocation Assay

This imaging-based assay quantifies the movement of GR from the cytoplasm to the nucleus upon ligand activation.[18][19]

-

1. Cell Preparation:

-

2. Compound Treatment:

-

Prepare serial dilutions of this compound in an appropriate assay buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1 µM Dexamethasone).

-

Remove the culture medium from the cells and add the compound solutions to the respective wells.

-

Incubate the plate for the desired time (e.g., 1-2 hours) at 37°C in a CO₂ incubator to allow for receptor translocation.[18]

-

-

3. Cell Staining and Imaging:

-

Fix the cells by adding a fixing solution (e.g., 4% paraformaldehyde in PBS) and incubate for 20 minutes at room temperature.[18]

-

Wash the cells multiple times with PBS.

-

Permeabilize the cells (if required by the imaging protocol) and stain the nuclei with a DNA dye such as Hoechst or DAPI.

-

Acquire images of the cells using a high-content imaging system or a fluorescence microscope, capturing both the nuclear stain (blue channel) and the EGFP-GR signal (green channel).[18]

-

-

4. Data Analysis:

-

Use image analysis software to define the nuclear and cytoplasmic compartments for each cell based on the Hoechst stain.

-

Quantify the mean fluorescence intensity of EGFP-GR in both the nucleus and the cytoplasm.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence intensity or a nuclear translocation index.

-

Plot the translocation index against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀.

-

References

- 1. This compound | C23H32O6 | CID 5744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound: The Ultimate Pharmaceutical Guide | OCTAGONCHEM [octagonchem.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound [webbook.nist.gov]

- 9. Control of Transdermal Permeation of this compound from Hydrophilic and Lipophilic Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. droracle.ai [droracle.ai]

- 13. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Different glucocorticoids vary in their genomic and non-genomic mechanism of action in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]

- 16. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. innoprot.com [innoprot.com]

An In-depth Technical Guide on the Glucocorticoid Receptor Binding Affinity of Hydrocortisone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of hydrocortisone (B1673445) acetate (B1210297). It includes a comparative analysis of its binding affinity relative to other corticosteroids, detailed experimental protocols for determining binding affinity, and visualizations of the core biological pathways and experimental workflows.

Core Concept: Glucocorticoid Receptor Binding

Hydrocortisone acetate, a synthetic ester of the endogenous glucocorticoid hydrocortisone (cortisol), exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor.[1][2] The GR is a ligand-dependent transcription factor that, upon activation, translocates to the nucleus and modulates the expression of target genes.[3][4][5] The affinity of a corticosteroid for the GR is a critical determinant of its potency.

This compound functions as a prodrug, being converted to the active hydrocortisone.[6] The addition of the acetate group at the 21-hydroxyl position results in a decrease in the steroid's affinity for the glucocorticoid receptor compared to the parent hydrocortisone.[7]

Data Presentation: Comparative Glucocorticoid Receptor Binding Affinity

| Compound | Binding Affinity Metric | Value (nM) | Cell/System Type |

| Hydrocortisone (Cortisol) | Kd | 17.5 ± 1.7 | Human Mononuclear Leukocytes |

| IC50 | 9.5 ± 0.3 | Human Mononuclear Leukocytes | |

| Dexamethasone (B1670325) | Kd | 5.7 ± 0.3 | Human Mononuclear Leukocytes |

| IC50 | 3.1 ± 0.2 | Human Mononuclear Leukocytes | |

| This compound | Relative Binding Affinity | Lower than Hydrocortisone | Cultured Human Keratinocytes |

Note: Data for Hydrocortisone and Dexamethasone are sourced from a study on human mononuclear leukocytes.[8] The qualitative comparison for this compound is based on competitive binding assays in cultured human keratinocytes.[7]

Mandatory Visualization

Glucocorticoid Receptor Signaling Pathway

Caption: Canonical signaling pathway of the glucocorticoid receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining GR binding affinity via a competitive radioligand binding assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the glucocorticoid receptor binding affinity of compounds like this compound.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the GR.[9][10]

a. Materials and Reagents:

-

Glucocorticoid Receptor Source: Cytosolic extracts from cells expressing GR (e.g., human A549 lung carcinoma cells, rat liver) or purified recombinant human GR.

-

Radiolabeled Ligand: [³H]-Dexamethasone with high specific activity.

-

Unlabeled Ligand (Competitor): this compound, hydrocortisone, and dexamethasone of high purity.

-

Assay Buffer: e.g., Tris-HCl buffer with additives like molybdate (B1676688) to stabilize the receptor.

-

Separation Medium: Dextran-coated charcoal suspension or glass fiber filters.

-

Scintillation Cocktail.

-

96-well plates and filtration apparatus.

b. Step-by-Step Procedure:

-

Preparation of GR-containing cytosol: Homogenize cells or tissues in a suitable buffer and centrifuge to obtain a supernatant containing the cytosolic GR. Determine the protein concentration of the cytosol.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-dexamethasone, and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: Add the GR-containing cytosol to each well. Incubate the plate at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add a dextran-coated charcoal suspension to each well to adsorb the unbound radioligand, followed by centrifugation. Alternatively, filter the contents of each well through a glass fiber filter, which traps the receptor-bound radioligand.

-

Quantification: Transfer the supernatant (if using charcoal) or the filter discs to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-dexamethasone against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding is the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[11]

GR-Mediated Gene Expression Reporter Assay

This cell-based functional assay measures the ability of a compound to activate the GR and induce the expression of a reporter gene.

a. Materials and Reagents:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa) stably transfected with a plasmid containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., luciferase, β-galactosidase).

-

Cell Culture Medium and Reagents.

-

Test Compounds: this compound, hydrocortisone, and dexamethasone.

-

Reporter Gene Assay System: Reagents for detecting the reporter gene product (e.g., luciferase substrate).

-

Luminometer or Spectrophotometer.

b. Step-by-Step Procedure:

-

Cell Seeding: Plate the reporter cell line in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control and a positive control (e.g., dexamethasone).

-

Incubation: Incubate the cells for a period sufficient to allow for GR activation and reporter gene expression (e.g., 18-24 hours).

-

Cell Lysis: Lyse the cells according to the reporter assay kit manufacturer's instructions.

-

Signal Detection: Add the appropriate substrate to the cell lysates and measure the reporter signal (e.g., luminescence for luciferase) using a plate reader.

-

Data Analysis: Plot the reporter signal against the logarithm of the compound concentration to generate a dose-response curve. The concentration that produces 50% of the maximal response is the EC50 value, which reflects the compound's functional potency.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | C23H32O6 | CID 5744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 11. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to Hydrocortisone Acetate Signaling in Epithelial Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

Hydrocortisone (B1673445) acetate (B1210297), a synthetic prodrug of the endogenous glucocorticoid cortisol, is a cornerstone therapeutic agent for managing inflammatory conditions in various epithelial tissues. Its efficacy stems from its potent modulation of gene expression, primarily through the glucocorticoid receptor (GR). This technical guide provides an in-depth exploration of the core signaling pathways activated by hydrocortisone acetate in epithelial cells. It details the canonical genomic pathway, mechanisms of anti-inflammatory action through transcription factor interference, and its role in regulating epithelial barrier function and differentiation. This document synthesizes quantitative data from key studies, presents detailed experimental protocols, and utilizes pathway diagrams to offer a comprehensive resource for researchers and drug development professionals investigating glucocorticoid action.

Introduction: The Role of this compound in Epithelial Biology

Epithelial tissues, which line the surfaces of organs and cavities throughout the body, are critical barriers and active participants in immune surveillance. Glucocorticoids (GCs) like hydrocortisone are potent regulators of epithelial cell function, influencing processes from inflammation to cellular maturation.[1][2] this compound exerts its effects after being metabolized to its active form, hydrocortisone. As a lipophilic molecule, hydrocortisone readily crosses the plasma membrane to initiate a cascade of intracellular events.[3][4] Its primary mechanism involves binding to the intracellular glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates a wide array of genes to maintain cellular homeostasis and control inflammatory responses.[4][5] Understanding these signaling pathways is crucial for leveraging the therapeutic potential of this compound and developing novel anti-inflammatory drugs.

The Core Glucocorticoid Receptor (GR) Genomic Signaling Pathway

The primary mechanism of action for hydrocortisone is the genomic pathway, which involves direct regulation of gene transcription. This pathway can be dissected into several key steps:

-

Cellular Entry and Receptor Binding: Hydrocortisone diffuses across the epithelial cell membrane and binds to the GR residing in the cytoplasm.[3][4] The inactive GR is part of a multiprotein complex that includes heat shock proteins (HSPs) which maintain the receptor in a conformation ready for ligand binding.[6]

-

Receptor Activation and Translocation: Upon binding hydrocortisone, the GR undergoes a conformational change, causing the dissociation of the chaperone proteins.[4][6]

-

Nuclear Translocation and Dimerization: The activated ligand-receptor complex then translocates into the nucleus.[3][4]

-

DNA Binding and Gene Regulation: Inside the nucleus, GR homodimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[3][4] This interaction can lead to either the activation (transactivation) of anti-inflammatory genes or the repression (transrepression) of pro-inflammatory genes.[2][7]

Key Anti-Inflammatory Signaling Pathways

A major therapeutic benefit of this compound in epithelial cells is its potent anti-inflammatory activity. This is achieved through two principal mechanisms: the upregulation of anti-inflammatory proteins and the repression of pro-inflammatory signaling cascades.

Transrepression: Inhibition of Pro-Inflammatory Transcription Factors

Glucocorticoids effectively suppress inflammation by interfering with the activity of key pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][8]

-

NF-κB Inhibition: The activated GR can physically interact with NF-κB subunits, preventing their binding to DNA and subsequent transcription of pro-inflammatory genes like cytokines and chemokines.[4][8] Additionally, GR can increase the expression of IκBα, an inhibitor that sequesters NF-κB in the cytoplasm.[4]

-

AP-1 Inhibition: Similarly, the activated GR can bind to components of the AP-1 complex (e.g., c-Fos/c-Jun), inhibiting its transcriptional activity.[3][8]

Studies in bronchial epithelial cells (BEAS-2B) have shown that dexamethasone, a potent glucocorticoid, markedly represses both induced AP-1 and NF-κB activity.[6][8]

Transactivation: Upregulation of Anti-inflammatory Mediators

Hydrocortisone also actively promotes the resolution of inflammation by upregulating the expression of anti-inflammatory proteins. A key example is the induction of Annexin A1 (also known as Lipocortin-1).[4][7] Annexin A1 inhibits the enzyme phospholipase A2 (PLA2), which is responsible for releasing arachidonic acid from cell membranes.[3][4] By blocking this initial step, hydrocortisone effectively halts the production of potent pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes.[3][4]

Regulation of Epithelial Cell Differentiation and Barrier Function

Beyond its anti-inflammatory roles, hydrocortisone is a critical factor in the maturation and functional differentiation of epithelial cells.[9][10] It influences the expression of numerous genes involved in establishing cell polarity, forming robust intercellular junctions, and interacting with the extracellular matrix.[1]

In particular, hydrocortisone has been shown to regulate the expression of genes encoding tight junction proteins, which are essential for maintaining epithelial barrier integrity.[11][12] Studies have demonstrated that hydrocortisone can upregulate the expression of Claudin-3 (CLDN3), Claudin-4 (CLDN4), Zona Occludens-1 (ZO-1), Desmoglein-1 (DSG1), and E-cadherin (CDH1) in endometrial and fallopian tube epithelial cells.[11][12] This action strengthens the epithelial barrier, which can be compromised during inflammatory states.[12]

Quantitative Data on this compound's Effects

The biological effects of hydrocortisone are dose- and time-dependent. The following tables summarize quantitative data from studies on various epithelial cell types.

Table 1: Glucocorticoid Receptor Binding and Activity

| Parameter | Cell Line | Glucocorticoid | Value | Reference |

|---|---|---|---|---|

| Dissociation Constant (Kd) | BEAS-2B (Bronchial) | Dexamethasone | 5.6 nM | [8] |

| Max. Binding Sites (Bmax) | BEAS-2B (Bronchial) | Dexamethasone | 228 ± 3.3 fmol/mg protein | [8] |

| NF-κB Activity Inhibition | BEAS-2B (Bronchial) | Dexamethasone (10⁻⁷ M) | Marked Repression | [8] |

| AP-1 Activity Inhibition | BEAS-2B (Bronchial) | Dexamethasone (10⁻⁷ M) | Marked Repression |[8] |

Table 2: Regulation of Tight Junction Gene Expression by Hydrocortisone

| Gene | Cell Line | HC Concentration | Time | Result | Reference |

|---|---|---|---|---|---|

| CLDN3 | Endometrial Epithelial | 100 nM | 48h | Significant Increase (p=0.002) | [12] |

| CLDN4 | Endometrial Epithelial | 100 nM | 48h | Significant Increase | [12] |

| ZO-1 | Endometrial Epithelial | 100 nM | 48h | Significant Increase | [12] |

| DSG1 | Endometrial Epithelial | 100 nM | 48h | Significant Increase | [12] |

| CDH1 (E-cadherin) | Endometrial Epithelial | 100 nM | 48h | Significant Increase | [12] |

| Multiple TJ Genes | OE-E6/E7 (Fallopian) | 100 nM | 48h | Upregulation | [11] |

| Multiple TJ Genes | OE-E6/E7 (Fallopian) | 100 nM | 72h | Significant Downregulation |[11] |

Experimental Protocols

Reproducible research relies on detailed methodologies. The following are protocols for key experiments used to elucidate glucocorticoid signaling pathways in epithelial cells.

Cell Culture and Treatment

-

Cell Lines: Human bronchial epithelial cells (BEAS-2B), human fetal small intestinal epithelial cells (H4), or human fallopian tube epithelial cells (OE-E6/E7) are commonly used.[8][9][11]

-

Culture Medium: Cells are typically cultured in appropriate media (e.g., F12/DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), growth factors, and antibiotics.[13][14]

-

Glucocorticoid Treatment: For experiments, cells are often pre-incubated with varying concentrations of hydrocortisone (e.g., 50 nM, 100 nM, 200 nM) for specific durations (e.g., 24, 48, 72 hours).[11][12] A control group (0 nM) is always included.[11]

Reporter Gene Assay for Transcription Factor Activity

This assay quantifies the effect of hydrocortisone on NF-κB or AP-1 activity.[8][15]

-

Transfection: Epithelial cells are transfected with a reporter plasmid containing multiple copies of the NF-κB or AP-1 binding site upstream of a reporter gene (e.g., luciferase).

-

Pre-treatment: Cells are pre-treated with hydrocortisone or a vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulation: Cells are then stimulated with an inducer of the pathway, such as Tumor Necrosis Factor-alpha (TNF-α) for NF-κB or 12-O-tetradecanoylphorbol-13-acetate (TPA) for AP-1.[8]

-

Lysis and Measurement: After incubation (e.g., 6-8 hours), cells are lysed, and the reporter gene activity (e.g., luminescence) is measured using a luminometer.

-

Analysis: Activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure changes in the mRNA levels of target genes.[11][16]

-

RNA Isolation: Total RNA is extracted from hydrocortisone-treated and control epithelial cells using a commercial kit (e.g., RNeasy Micro Kit).[16]

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and an appropriate synthesis kit.[16]

-

qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture contains the cDNA template, gene-specific primers for the target gene (e.g., CLDN4) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The cycle threshold (CT) values are determined. The relative expression of the target gene is calculated using the ΔΔCT method, normalizing the target gene's expression to the housekeeping gene.

Conclusion

This compound's signaling pathways in epithelial cells are multifaceted, extending beyond simple anti-inflammatory action. The core mechanism is driven by the glucocorticoid receptor, which, upon activation, orchestrates a complex program of gene expression. Through transrepression of key transcription factors like NF-κB and AP-1, and transactivation of anti-inflammatory and barrier-fortifying genes, hydrocortisone modulates crucial aspects of epithelial biology. The quantitative data and detailed protocols provided in this guide offer a foundational resource for researchers aiming to dissect these pathways further and for professionals developing next-generation therapies that target inflammation and barrier dysfunction in epithelial tissues.

References

- 1. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corticosteroid - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. JCI Insight - Intestinal epithelial glucocorticoid receptor promotes chronic inflammation–associated colorectal cancer [insight.jci.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]

- 8. Glucocorticoid receptor signaling in a bronchial epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrocortisone and progesterone regulation of the proliferation, morphogenesis, and functional differentiation of normal rat mammary epithelial cells in three dimensional primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of hydrocortisone on tight junction genes in an in vitro model of the human fallopian epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of Hydrocortisone on implantation through upregulation of tight junction genes: A lab trial study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of the action of hydrocortisone in airway epithelial cells by 11beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Glucocorticoid receptor signaling in the intestinal epithelial cell lines IEC-6 and Caco-2: evidence of inhibition by interleukin-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Corticosteroid enhances epithelial barrier function in intestinal organoids derived from patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Anti-Inflammatory Mechanisms of Hydrocortisone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of hydrocortisone (B1673445) acetate (B1210297) at the cellular level. It is designed to be a comprehensive resource, detailing the molecular mechanisms of action, summarizing quantitative data, providing detailed experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action: Genomic and Non-Genomic Pathways

Hydrocortisone acetate, a synthetic corticosteroid, exerts its potent anti-inflammatory effects through a multifaceted mechanism primarily mediated by the glucocorticoid receptor (GR).[1] As a lipophilic molecule, it readily diffuses across the cell membrane and binds to the cytosolic GR, which is part of a multiprotein complex.[2] This binding event triggers a conformational change in the GR, leading to its dissociation from the chaperone proteins and translocation into the nucleus.[2]

Once in the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This interaction can lead to both transactivation and transrepression of gene expression.

Transactivation: The GR-DNA binding can upregulate the transcription of anti-inflammatory genes. A key example is the increased expression of annexin (B1180172) A1 (formerly known as lipocortin-1), a protein that inhibits phospholipase A2 (PLA2).[1] PLA2 is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Transrepression: The activated GR can also repress the transcription of pro-inflammatory genes. This is often achieved through protein-protein interactions with pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] By physically interacting with these factors, the GR prevents them from binding to their respective DNA response elements, thereby inhibiting the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4]

Beyond these genomic effects, hydrocortisone can also induce rapid, non-genomic effects through membrane-bound GRs and modulation of intracellular signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize key quantitative data demonstrating the anti-inflammatory efficacy of hydrocortisone at the cellular level.

Table 1: Inhibition of Pro-Inflammatory Cytokine and Mediator Release

| Mediator | Cell Type | Stimulus | Hydrocortisone Concentration | % Inhibition / IC50 | Reference |

| Interleukin-8 (IL-8) | Neutrophils (Newborn) | - | IC50: 1.8 x 10-7 M | - | [5] |

| Macrophage Inflammatory Protein (MIP) | Neutrophils (Newborn) | - | IC50: 4.8 x 10-7 M | - | [5] |

| Serotonin | Rat Basophilic Leukemia Cells | HRA-N / anti-IgE | 10-5 M | 78% / 70% | [6] |

| Prostaglandin D2 (PGD2) | Rat Basophilic Leukemia Cells | anti-IgE | IC50: 4.8 x 10-7 M | - | [6] |

| Leukotriene C4 (LTC4) | Rat Basophilic Leukemia Cells | anti-IgE | IC50: 3.6 x 10-9 M | - | [6] |

| Interleukin-6 (IL-6) | Post-cardiac surgery patients | - | Stress dose infusion | Significant reduction | [7] |

| Interleukin-8 (IL-8) | Post-cardiac surgery patients | - | Stress dose infusion | Significant reduction | [8] |

Table 2: Inhibition of Key Inflammatory Enzymes and Transcription Factors

| Target | Assay System | Hydrocortisone Concentration | % Inhibition | Reference |

| Phospholipase A2 (PLA2) | Human Epidermis | 1% Cream | More inhibitory than lower potency steroids | [9] |

| Nuclear Factor-κB1 (NF-κB1) Nuclear Translocation | LPS-stimulated Monocytes (II genotype) | 10-5 M | Significant decrease (from ~55% to ~25% positive nuclei) | [10][11] |

| Activator Protein-1 (AP-1) Binding Activity | Human Mononuclear Cells (in vivo) | 100 mg IV | Significant decrease at 1, 2, 4, and 8 hours | [4] |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex cellular processes involved in this compound's anti-inflammatory action is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and a typical experimental workflow.

Signaling Pathway Diagrams

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Caption: NF-κB Signaling Pathway and its Inhibition by Hydrocortisone.

Caption: MAP Kinase Signaling Pathway and its Regulation by Hydrocortisone.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Anti-inflammatory Drug Discovery.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the anti-inflammatory effects of this compound.

Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of this compound.

Materials:

-

HeLa or A549 cells stably transfected with an NF-κB-luciferase reporter construct.[12][13]

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

This compound stock solution (in DMSO).

-

Inflammatory stimulus (e.g., TNFα or LPS).

-

Luciferase Assay System (e.g., Promega).

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO2.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10-10 M to 10-6 M). Include a vehicle control (DMSO). Incubate for 1-2 hours.

-

Stimulation: Add the inflammatory stimulus (e.g., TNFα at 10 ng/mL) to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.

-

Cell Lysis: Remove the medium and wash the cells once with PBS. Add 20-50 µL of 1x Cell Culture Lysis Reagent to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Luminescence Measurement: Transfer 20 µL of the cell lysate to a white 96-well luminometer plate. Add 100 µL of Luciferase Assay Reagent to each well and immediately measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luciferase activity to the protein concentration of each lysate. Calculate the percentage inhibition of NF-κB activity by this compound relative to the stimulated control.

Protocol: Western Blot for p38 MAPK Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation (activation) of p38 MAPK.

Materials:

-

RAW 264.7 or other suitable cells.

-

Cell culture medium.

-

This compound.

-

Inflammatory stimulus (e.g., LPS).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST).

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK.

-

HRP-conjugated secondary antibody.

-

ECL Western Blotting Substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat with this compound for a specified time (e.g., 24 hours), followed by stimulation with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 MAPK antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-p38 MAPK antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated p38 to total p38 and compare the treated groups to the control.

Protocol: Phospholipase A2 (PLA2) Activity Assay

This assay measures the enzymatic activity of PLA2 and its inhibition by this compound.

Materials:

-

Cell lysates or purified PLA2 enzyme.

-

Fluorescent or radiolabeled PLA2 substrate (e.g., NBD-PC or [3H]arachidonic acid-labeled phospholipids).

-

Assay buffer (e.g., Tris-HCl with CaCl2).

-

96-well black microplate.

-

Fluorometer or scintillation counter.

-

This compound.

Procedure (Fluorometric Assay):

-

Sample Preparation: Prepare cell lysates containing PLA2 or use a purified PLA2 enzyme solution.

-

Reaction Setup: In a 96-well black plate, add the assay buffer, the fluorescent PLA2 substrate, and different concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding the cell lysate or purified PLA2 to each well.

-

Kinetic Measurement: Immediately place the plate in a fluorometer and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the rate of the enzymatic reaction (slope of the fluorescence vs. time curve). Determine the percentage inhibition of PLA2 activity by this compound and calculate the IC50 value.

Conclusion

This compound's anti-inflammatory properties are the result of a complex interplay of genomic and non-genomic actions at the cellular level. Its ability to modulate gene expression through the glucocorticoid receptor, leading to the suppression of pro-inflammatory pathways like NF-κB and MAP kinase, and the inhibition of key inflammatory enzymes such as phospholipase A2, underscores its therapeutic efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the anti-inflammatory potential of corticosteroids. The visualization of the signaling pathways and experimental workflows aims to facilitate a clearer understanding of these intricate cellular mechanisms.

References

- 1. This compound | C23H32O6 | CID 5744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrocortisone suppresses intranuclear activator-protein-1 (AP-1) binding activity in mononuclear cells and plasma matrix metalloproteinase 2 and 9 (MMP-2 and MMP-9) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-related inhibition of proinflammatory cytokine release from neutrophils of the newborn by dexamethasone, betamethasone, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrocortisone inhibits rat basophilic leukemia cell mediator release induced by neutrophil-derived histamine releasing activity as well as by anti-IgE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of stress doses of hydrocortisone on levels of cytokines and nuclear transcription factor kappa B in patients after cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Utilization of epidermal phospholipase A2 inhibition to monitor topical steroid action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Gene Regulation: A Technical Guide to Hydrocortisone Acetate's Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone (B1673445) acetate (B1210297), a synthetic glucocorticoid, exerts potent anti-inflammatory and immunosuppressive effects primarily by modulating gene expression. This technical guide delves into the core molecular mechanisms by which hydrocortisone acetate, through its interaction with the glucocorticoid receptor (GR), orchestrates a complex program of transcriptional activation and repression. We will explore the canonical signaling pathways, present quantitative data on gene regulation, provide detailed experimental protocols for studying these effects, and visualize the key processes through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

The Glucocorticoid Receptor Signaling Pathway: A Journey from Cytoplasm to Nucleus

This compound, being lipophilic, readily diffuses across the cell membrane and into the cytoplasm.[1] Here, it binds to the cytosolic glucocorticoid receptor (GR), which is maintained in an inactive state through its association with a multi-protein chaperone complex. This complex typically includes Heat Shock Protein 90 (Hsp90), Heat Shock Protein 70 (Hsp70), and immunophilins such as FKBP51 and FKBP52.[2][3]

Upon ligand binding, the GR undergoes a conformational change, leading to the dissociation of the chaperone complex.[3] This unmasking of the nuclear localization signals (NLS) facilitates the translocation of the activated hydrocortisone-GR complex into the nucleus.[4]

Mechanisms of Gene Regulation

Once in the nucleus, the hydrocortisone-GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression.[2]

Transactivation: Upregulation of Anti-inflammatory Genes

In its classic mechanism of action, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[2][3] This binding event recruits co-activator proteins, such as Steroid Receptor Co-activator-1 (SRC-1) and CREB-binding protein (CBP)/p300, which possess histone acetyltransferase (HAT) activity.[5][6] The resulting acetylation of histone proteins leads to a more open chromatin structure, facilitating the assembly of the basal transcription machinery and subsequent transcription of target genes.[6] This mechanism is responsible for the upregulation of anti-inflammatory proteins like annexin (B1180172) A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).[7]

Transrepression: Downregulation of Pro-inflammatory Genes

A major component of this compound's anti-inflammatory effect is its ability to repress the expression of pro-inflammatory genes. This is primarily achieved through a mechanism known as "tethering," where the GR monomer does not directly bind to DNA but instead interacts with other transcription factors.[2][8] The most well-characterized targets of this transrepression are Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), key regulators of inflammatory responses.[8][9][10]

The GR can physically interact with the p65 subunit of NF-κB and the c-Jun component of AP-1, preventing them from binding to their respective DNA response elements and activating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] Furthermore, the GR can recruit co-repressor proteins, such as Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT), which have histone deacetylase (HDAC) activity.[6][11] This leads to chromatin condensation and active repression of the target inflammatory genes.[6]

Quantitative Insights into Gene Regulation

The effects of hydrocortisone and other glucocorticoids on gene expression have been extensively studied using high-throughput techniques like RNA sequencing (RNA-seq) and quantitative real-time PCR (qPCR). The tables below summarize representative quantitative data from such studies.

Table 1: Dexamethasone-Regulated Gene Expression in A549 Cells

| Gene | Function | Fold Change (Dexamethasone vs. Control) | Reference |

| FKBP5 | Glucocorticoid receptor regulation | ↑ (significant upregulation) | [7] |

| DUSP1 | MAPK phosphatase, anti-inflammatory | ↑ (significant upregulation) | [7] |

| BEST1 | Chloride channel | ↑ (upregulated) | [7] |

| CEACAM4 | Cell adhesion molecule | ↑ (upregulated) | [7] |

Table 2: Hydrocortisone-Induced Gene Expression Changes in Endometrial Epithelial Cells

| Gene | Function | Treatment Duration | Fold Change (100 nM Hydrocortisone vs. Control) | Reference |

| CLDN3 | Tight junction protein | 24h | ↑ (significant increase) | [12] |

| CLDN3 | Tight junction protein | 48h | ↑ 1.69 | [12] |

| CLDN3 | Tight junction protein | 72h | ↑ 1.46 | [12] |

| CLDN4 | Tight junction protein | 48h | ↑ 2.49 | [12] |

| CLDN4 | Tight junction protein | 72h | ↑ 1.80 | [12] |

| ZO-1 | Tight junction protein | 48h | ↑ 1.84 | [12] |

| ZO-1 | Tight junction protein | 72h | ↑ 2.04 | [12] |

Table 3: EC50 Values for Dexamethasone (B1670325) and Cortisol in a Luciferase Reporter Assay

| Glucocorticoid | EC50 (nM) for GR Binding Site Upstream of PER1 | EC50 (nM) for GR Binding Site in First Intron of PER1 | Reference |

| Dexamethasone | 0.5 | ~5 | [13][14] |

| Cortisol | 21 | 59 | [14] |

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Glucocorticoid Receptor Binding Site Identification

This protocol outlines the key steps to identify genome-wide binding sites of the glucocorticoid receptor.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line, such as human lung adenocarcinoma A549 cells, to near confluency. Treat the cells with this compound or a synthetic glucocorticoid like dexamethasone at a specific concentration and for a defined period.[15][16]

-

Cross-linking: Fix the cells with formaldehyde to cross-link proteins to DNA.[15][16]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 base pairs using sonication.[16]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor. Use protein A/G beads to pull down the antibody-GR-DNA complexes.[16]

-

Washing and Elution: Perform a series of washes to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.[16]

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.[16]

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.[16]

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify genomic regions enriched for GR binding.[16]

Luciferase Reporter Assay for Glucocorticoid Response Element (GRE) Activity

This assay is used to quantify the transcriptional activity of the glucocorticoid receptor in response to ligand binding.

Methodology:

-

Plasmid Constructs: Utilize a reporter plasmid containing multiple copies of a consensus GRE upstream of a minimal promoter driving the expression of a reporter gene, typically firefly luciferase. A second plasmid expressing Renilla luciferase is often co-transfected as an internal control for transfection efficiency.[17][18]

-

Cell Culture and Transfection: Seed a suitable cell line in a multi-well plate. Co-transfect the cells with the GRE-luciferase reporter plasmid and the Renilla luciferase control plasmid. If the cell line has low endogenous GR expression, a GR expression plasmid can also be co-transfected.[17][18]

-

Treatment: After allowing time for plasmid expression, treat the cells with a range of concentrations of this compound or other test compounds.[17][19]

-

Cell Lysis and Luminescence Measurement: After an appropriate incubation period, lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer and specific substrates.[17][19]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The resulting data can be used to generate dose-response curves and calculate EC50 values.[13]

Conclusion

This compound's role in regulating gene expression is a multifaceted process centered around the activation of the glucocorticoid receptor. Through the distinct mechanisms of transactivation and transrepression, this synthetic corticosteroid can effectively upregulate anti-inflammatory genes while simultaneously downregulating pro-inflammatory mediators. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the nuanced effects of this compound and to develop novel therapeutics with improved efficacy and safety profiles. The continued exploration of the GR signaling network will undoubtedly unveil new targets and strategies for the treatment of a wide range of inflammatory and autoimmune diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Role of co-activators and co-repressors in the mechanism of steroid/thyroid receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Dexamethasone Stimulated Gene Expression in Peripheral Blood is a Sensitive Marker for Glucocorticoid Receptor Resistance in Depressed Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrocortisone suppresses intranuclear activator-protein-1 (AP-1) binding activity in mononuclear cells and plasma matrix metalloproteinase 2 and 9 (MMP-2 and MMP-9) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Equilibrium interactions of corepressors and coactivators with agonist and antagonist complexes of glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of Hydrocortisone on implantation through upregulation of tight junction genes: A lab trial study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Hypersensitive Glucocorticoid Response Specifically Regulates Period 1 and Expression of Circadian Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. biorxiv.org [biorxiv.org]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Properties and Stability of Hydrocortisone Acetate Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties and stability profile of hydrocortisone (B1673445) acetate (B1210297) powder. The information presented herein is intended to support research, development, and formulation activities involving this widely used corticosteroid. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided for key analytical procedures. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.

Chemical Properties of Hydrocortisone Acetate Powder

This compound is a synthetic corticosteroid, appearing as a white to practically white, odorless crystalline powder.[1][2] It is the 21-acetate ester of hydrocortisone.

Physicochemical Data

A summary of the key physicochemical properties of this compound powder is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₂₃H₃₂O₆ | [1][3] |

| Molecular Weight | 404.50 g/mol | [1][3] |

| Melting Point | Approximately 220 °C (with decomposition) | [1][2] |

| pKa | Not explicitly defined, but is a neutral molecule. | |

| Log P (Octanol/Water) | 2.30 |

Solubility Profile

The solubility of this compound powder in various solvents is detailed in Table 2. It is practically insoluble in water.[1][2][3]

| Solvent | Solubility | References |

| Water | Practically insoluble | [1][2][3] |

| Ethanol (95%) | Slightly soluble | [1][3] |

| Methanol | Slightly soluble | [1][3] |

| Chloroform | Slightly soluble | [1][3] |

| 1,4-Dioxane | Sparingly soluble | [1][3] |

| Diethyl Ether | Very slightly soluble | [1][3] |

| Acetone | Slightly soluble | |

| DMSO | Approximately 10 mg/mL | [4] |

| Dimethylformamide | Approximately 5 mg/mL | [4] |

Stability of this compound Powder

The stability of this compound is a critical factor in the development of stable and effective pharmaceutical formulations. The molecule is susceptible to degradation under various conditions, including exposure to light, heat, humidity, and certain pH environments.

Degradation Pathways

This compound can undergo degradation through several pathways, primarily hydrolysis of the acetate ester to form hydrocortisone, and oxidation of the dihydroxyacetone side chain. The primary degradation products identified in stability studies include hydrocortisone, cortisone (B1669442) acetate (oxidation at C11), and other related steroids.

A simplified degradation pathway is illustrated in the following diagram:

Influence of Environmental Factors

Light: this compound is known to be sensitive to light. Photodegradation can occur, leading to the formation of various degradation products.[5] Therefore, the powder should be stored protected from light.

Temperature: Elevated temperatures can accelerate the degradation of this compound. Thermal degradation studies are crucial to determine appropriate storage and handling conditions.

Humidity: As a solid powder, this compound is susceptible to degradation in the presence of moisture, which can facilitate hydrolytic reactions.[6][7][8] Storage in a dry environment is recommended.

pH: In solution, the stability of this compound is pH-dependent. Hydrolysis of the acetate ester is a primary concern in aqueous environments.

Excipient Compatibility

Drug-excipient compatibility studies are essential during pre-formulation to ensure the stability of the final dosage form. Incompatibilities between this compound and certain excipients can lead to degradation. A study using thermogravimetric analysis supported by multivariate statistical analysis found incompatibilities with magnesium stearate (B1226849) and β-cyclodextrin.[9][10]

Experimental Protocols